2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide
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Overview
Description
2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide is a chemical compound with the molecular formula C13H15ClN2O2 It is characterized by the presence of a pyrrolidinone ring, a phenyl group, and a chloro-substituted propanamide moiety
Preparation Methods
The synthesis of 2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl precursor reacts with the pyrrolidinone ring.
Introduction of the Chloro-Substituted Propanamide Moiety:
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The chloro group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide can be compared with other similar compounds, such as:
2-Chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide: This compound has a similar structure but differs in the position of the oxo group on the pyrrolidinone ring.
5-Chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide: This compound contains a pyrrolidinone ring and a chloro-substituted moiety but has additional functional groups and a different overall structure.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(14)13(18)15-10-4-2-9(3-5-10)11-6-7-12(17)16-11/h2-5,8,11H,6-7H2,1H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAKGJDSUIEARP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2CCC(=O)N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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